1,2,4-Triazine

Descripción general

Descripción

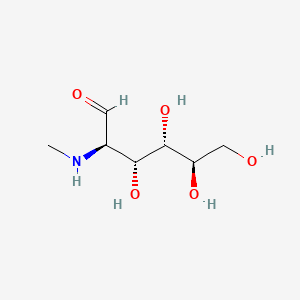

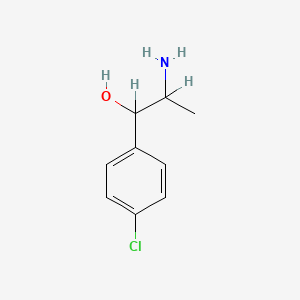

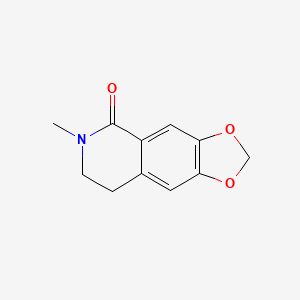

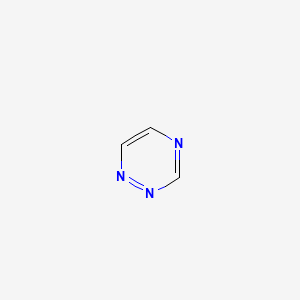

1,2,4-Triazine is a six-membered heterocyclic compound with three nitrogen atoms in its structure . It is an important class of nitrogen-containing heterocyclic compounds with wide applications in the fields of medicine, chemicals, and materials .

Synthesis Analysis

The synthesis of 1,2,4-Triazine derivatives has been achieved through various methods. One approach involves [4 + 2] domino annulation reactions, which have been developed for the synthesis of 1,2,4-triazine derivatives . Another method involves the formation of a C—N bond based on tandem cyclization .

Molecular Structure Analysis

The molecular formula of 1,2,4-Triazine is C3H3N3, with a molecular weight of 81.0760 . The structure of 1,2,4-Triazine is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .

Chemical Reactions Analysis

The reaction of 3-amino-5-nitro-1,2,4-triazole with nitrous acid produces the corresponding diazonium salt. When the diazonium salt is treated with nitroacetonitrile, a subsequent condensation and cyclization reaction occurs to produce 4-amino-3,7-dinitrotriazolo .

Physical And Chemical Properties Analysis

1,2,4-Triazine has a density of 1.2±0.1 g/cm3, a boiling point of 197.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It also has a molar refractivity of 20.5±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 69.1±3.0 cm3 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Applications

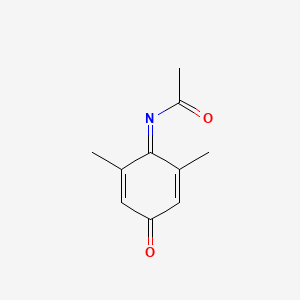

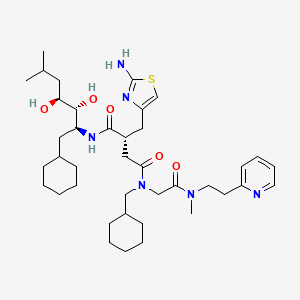

1,2,4-Triazine derivatives have been extensively studied for their potential as anticancer agents. The fused heterocycle Pyrrolo [2,1-f] [1,2,4]triazine, in particular, has shown promise in targeting kinases involved in cancer therapy . Kinase inhibitors containing the 1,2,4-triazine scaffold, such as avapritinib and remdesivir, have been developed, highlighting the compound’s significance in medicinal chemistry.

Biological Activity: Drug Design

The chemical properties of 1,2,4-Triazine make it a valuable substrate for constructing mono and fused derivatives for structure–activity relationship studies . Its electron-deficient system compared to other heterocycles allows for the design of new molecules with targeted biological activity, making it a key player in the development of new drugs.

Synthetic Methods: Green Chemistry

The synthesis of 1,2,4-Triazine compounds is gaining attention due to the need for green and highly efficient methods . Researchers are focusing on developing sustainable processes for creating these compounds, which are crucial in various fields, including medicine and materials science.

Chemical Properties: Structural Information

1,2,4-Triazine’s popularity among scientists is partly due to its interesting chemical properties. Studies are ongoing to collect new structural information and develop novel applications based on these properties . This includes understanding its behavior as a ligand in heterobimetallic complexes.

Enzyme Inhibition: Therapeutic Agents

Research has been conducted on 1,2,4-triazine-sulfonamide hybrids as potential inhibitory drugs . These studies focus on the inhibition effects on enzymes like AChE and GST, which are significant in the treatment of various diseases, including Alzheimer’s and cancer.

Safety And Hazards

Safety data sheets indicate that 1,2,4-Triazine is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Therefore, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

1,2,4-Triazine is still very popular among scientists designing new structures with biological activity . It is still a valuable substrate for many studies, including the design of new molecules with targeted biological activity . The prospects of synthesis of triazine rings are also being discussed .

Propiedades

IUPAC Name |

1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c1-2-5-6-3-4-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYADHXFMURLYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183190 | |

| Record name | 1,2,4-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triazine | |

CAS RN |

290-38-0 | |

| Record name | 1,2,4-Triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.